molecular formula C10H20N2O2 B121664 3-Boc-aminomethylpyrrolidine CAS No. 149366-79-0

3-Boc-aminomethylpyrrolidine

Cat. No. B121664
M. Wt: 200.28 g/mol
InChI Key: WIEJVMZWPIUWHO-UHFFFAOYSA-N
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Description

The compound "3-Boc-aminomethylpyrrolidine" is a derivative of pyrrolidine, an organic compound with a five-membered ring containing one nitrogen atom. The "Boc" in the name refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines. The "aminomethyl" part indicates the presence of an amino group attached to a methylene chain that is connected to the pyrrolidine ring.

Synthesis Analysis

The synthesis of 3-aminopyrrolidines has been explored through various methods. One approach involves the boron trifluoride-mediated rearrangement of 2-aminomethylazetidines, which has been shown to be quite general and effective in producing rearranged products in good yield, regardless of the substitution pattern and relative stereochemistry of the starting material . Another method describes the synthesis of 3-aminomethyl-3-fluoropyrrolidines, which are of interest as bifunctional building blocks for fluorinated pharmaceutical compounds, using regioselective bromofluorination . Additionally, the asymmetric synthesis of 3-amino-2-hydroxymethyl-4-hydroxypyrrolidine has been achieved from trans-4-hydroxy-L-proline, with a key step involving tethered aminohydroxylation .

Molecular Structure Analysis

The molecular structure of 3-Boc-aminomethylpyrrolidine is characterized by the presence of a pyrrolidine ring, which is a saturated heterocycle with one nitrogen atom. The Boc group is a bulky, non-polar protecting group that can influence the stereochemistry and reactivity of the molecule. The aminomethyl group provides a site for further functionalization and can participate in various chemical reactions .

Chemical Reactions Analysis

3-Boc-aminomethylpyrrolidine can undergo a variety of chemical reactions due to the presence of the amine functionality. For instance, the amine can be deprotected under acidic conditions to yield the free amine, which can then be used in further synthetic applications. The compound can also participate in reactions typical of amines, such as acylation, alkylation, and condensation with carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Boc-aminomethylpyrrolidine are influenced by the Boc group and the pyrrolidine ring. The Boc group increases the steric bulk and can affect the solubility and boiling point of the compound. The pyrrolidine ring contributes to the basicity of the amine and can participate in hydrogen bonding, which can affect the compound's solubility and melting point. The presence of the aminomethyl group also contributes to the compound's reactivity and its ability to form salts with acids .

Scientific Research Applications

Chiral Synthesis and Drug Development

  • Synthesis of Enantiopure Compounds : A study by Vargas-Sanchez et al. (2005) described a method for the synthesis of enantiopure 3-aminopyrrolidines, which are valuable intermediates in the synthesis of biologically active compounds, such as (-)-absouline, using a boron trifluoride-mediated rearrangement process. This method is significant for its generality and good yield, demonstrating the utility of 3-Boc-aminomethylpyrrolidine derivatives in the synthesis of chiral molecules Vargas-Sanchez et al., 2005.

Enhancing Enantioselectivity in Catalysis

  • Kinetic Resolution and Enantioselectivity Improvement : Höhne, Robins, and Bornscheuer (2008) demonstrated that applying a protecting group strategy to 3-aminopyrrolidine significantly enhances the rate and enantioselectivity in ω-transaminase-catalyzed kinetic resolutions. This work showcases how modifications to the 3-Boc-aminomethylpyrrolidine structure can improve reaction outcomes, making it an invaluable strategy in asymmetric synthesis Höhne et al., 2008.

Novel Ligands and Organocatalysts

  • Development of Modular Ligands for Asymmetric Catalysis : Dahlin, Bøgevig, and Adolfsson (2004) prepared a series of (S)-N-arenesulfonyl-2-aminomethylpyrrolidines starting from N-Boc-L-proline, which were then evaluated as organocatalysts in asymmetric catalysis. This research highlights the role of 3-Boc-aminomethylpyrrolidine derivatives in creating new ligands for asymmetric synthesis, contributing to the development of novel catalytic methods Dahlin et al., 2004.

Advanced Photocatalytic Materials

  • Photocatalysis Applications : While not directly related to "3-Boc-aminomethylpyrrolidine," the study on (BiO)2CO3-based photocatalysts by Ni et al. (2016) demonstrates the broader context in which similar compounds and methodologies might be applied in material science, particularly in enhancing photocatalytic performance for environmental and energy applications. This indicates the potential for derivatives of 3-Boc-aminomethylpyrrolidine to be explored in related fields Ni et al., 2016.

Safety And Hazards

Specific safety and hazards information for 3-Boc-aminomethylpyrrolidine was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJVMZWPIUWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401225
Record name 3-Boc-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-aminomethylpyrrolidine

CAS RN

149366-79-0
Record name 3-Boc-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(pyrrolidin-3-yl)methyl]carbamate
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